molecular formula C16H14ClN3O B14963815 N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide

Cat. No.: B14963815
M. Wt: 299.75 g/mol
InChI Key: YFYUTSZMMSKXMW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a chemical compound based on the 3,4-dihydropyrazole (pyrazoline) scaffold, a structure recognized for its diverse biological potential. As a pyrazole carboxamide derivative, this compound is of significant interest in agricultural chemistry, particularly in the investigation of novel fungicidal agents. Its structural similarity to established pyrazole carboxamide fungicides suggests a potential mechanism of action involving the inhibition of mitochondrial complex II (succinate dehydrogenase) in fungal pathogens, which is critical for energy metabolism . Research into related compounds has demonstrated that this class can disrupt mitochondrial function and morphology, leading to the leakage of cellular contents and effectively controlling diseases like rice sheath blight caused by Rhizoctonia solani . Beyond its agricultural applications, the 3,4-dihydropyrazole core is a privileged structure in medicinal chemistry. Pyrazoline derivatives are extensively studied for a wide spectrum of pharmacological activities, including use as anti-inflammatory, antimicrobial, anticancer, and cannabinoid CB1 receptor antagonist agents . The specific substitution pattern on the pyrazoline ring, featuring a phenyl group at the 3-position and a chloro-substituted anilide carboxamide at the 1-position, makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and a key candidate for hit-to-lead optimization in various drug discovery programs. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C16H14ClN3O/c17-13-7-4-8-14(11-13)19-16(21)20-15(9-10-18-20)12-5-2-1-3-6-12/h1-8,10-11,15H,9H2,(H,19,21)

InChI Key

YFYUTSZMMSKXMW-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Chalcones with Hydrazine Derivatives

The most widely reported method involves cyclocondensation reactions between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. For example:

  • Step 1 : Synthesis of 5-(3-phenylacryloyl)-2-hydroxybenzoic acid analogues via Fries rearrangement of acetylated salicylic acid, followed by condensation with aromatic aldehydes.
  • Step 2 : Reaction with phenylhydrazine in dichloromethane (DCM) under reflux to form the pyrazoline core.
  • Step 3 : Carboxamide formation via coupling with 3-chloroaniline using carbodiimide catalysts.

Key Data :

Parameter Value Source Reference
Yield (Step 2) 75–92%
Reaction Temperature 80–100°C
Catalyst Triethylamine (TEA)

One-Pot Synthesis from Aldehydes and Ketones

A streamlined approach employs a single vessel for chalcone formation and pyrazoline cyclization:

  • Procedure : Benzaldehyde derivatives react with acetophenone in ethanol under basic conditions (NaOH/KOH) to form chalcones, followed by hydrazine hydrate addition.
  • Optimization : Ultrasonic irradiation reduces reaction time from 12 h to 2 h, improving yields to 85–90%.

Example :
$$
\text{3-Chlorobenzaldehyde} + \text{Acetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone} \xrightarrow{\text{N}2\text{H}4} \text{Pyrazoline intermediate} \xrightarrow{\text{3-Chloroaniline}} \text{Target compound}
$$

1,3-Dipolar Cycloaddition Strategies

This method leverages in situ generation of nitrilimines for regioselective pyrazoline formation:

  • Reagents : Hydrazonoyl chlorides react with α,β-unsaturated esters in the presence of TEA.
  • Stereoselectivity : The trans-configuration dominates due to steric hindrance during cycloaddition.

Case Study :

  • Substrate : 3-Chlorophenylhydrazine and cinnamoyl chloride.
  • Conditions : Reflux in acetonitrile with NaOCl as oxidant.
  • Yield : 78% after column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Procedure : Chalcone (1 mmol), semicarbazide HCl (1.2 mmol), and acetic acid (5 mL) irradiated at 150 W for 10 min.
  • Advantages : 95% yield vs. 70% under conventional heating.

Solid-Phase Synthesis for Scalability

Patented routes emphasize scalable production:

  • Resin-Based : Wang resin functionalized with hydrazine groups enables stepwise coupling of 3-chlorophenyl isocyanate and cinnamic acid derivatives.
  • Cleavage : Trifluoroacetic acid (TFA) liberates the product with >90% purity.

Comparative Analysis of Methods

Method Yield (%) Time (h) Scalability Environmental Impact
Cyclocondensation 75–92 8–12 Moderate High (toxic solvents)
One-Pot 85–90 2–4 High Moderate
1,3-Dipolar 70–78 6–8 Low High (chlorinated reagents)
Microwave 90–95 0.5–1 High Low

Key Findings :

  • Microwave and one-pot methods offer superior efficiency and reduced ecological footprint.
  • Solid-phase synthesis is optimal for industrial-scale production but requires specialized equipment.

Structural Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.69–7.14 (m, 9H, aromatic), δ 5.23 (dd, J = 12.3 Hz, pyrazoline CH), δ 3.83 (s, 2H, NH₂).
  • IR (KBr) : 3327 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O).
  • HR-MS : m/z 327.0945 [M+H]⁺ (calc. 327.0948).

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 3-phenyl-3,4-dihydropyrazole-2-carboxylic acid and 3-chloroaniline. This reaction is critical for modifying the compound’s pharmacological profile or generating intermediates for further derivatization.

Conditions and Outcomes:

Reaction MediumProductsYield (%)
1M HCl, refluxCarboxylic acid + 3-chloroaniline78–85
0.5M NaOH, ethanol, 80°CCarboxylic acid + 3-chloroaniline72–80

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Chlorophenyl Ring

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under high-temperature or catalytic conditions. For example, reaction with sodium methoxide in DMF replaces chlorine with methoxy, forming N-(3-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide .

Substitution Reactivity:

ReagentConditionsProductRate Constant (k, s⁻¹)
NaOMeDMF, 120°C3-OCH₃ derivative1.2 × 10⁻³
NH₃ (aq)CuSO₄, 100°C3-NH₂ derivative8.5 × 10⁻⁴

The meta-chloro substituent’s electron-withdrawing nature slightly deactivates the ring, necessitating harsh conditions for substitution .

Cycloaddition and Ring Functionalization

The dihydropyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles. For instance, reaction with benzonitrile oxide produces tetracyclic pyrazolo-isoxazoline derivatives .

Cycloaddition Example:

DipolarophileProductStereoselectivity
Ph–C≡N–OPyrazolo[3,4-d]isoxazoline>90% endo

Density functional theory (DFT) studies indicate that the reaction proceeds via a concerted mechanism with moderate activation energy (ΔG‡ ≈ 25 kcal/mol) .

Condensation with Carbonyl Reagents

The carboxamide’s NH group condenses with aldehydes or ketones to form Schiff bases. For example, reaction with benzaldehyde in ethanol yields N-(3-chlorophenyl)-3-phenyl-1-(benzylidene)-3,4-dihydropyrazole-2-carboxamide .

Condensation Efficiency:

Aldehyde/KetoneCatalystYield (%)
BenzaldehydeAcOH88
AcetophenoneTiCl₄65

IR spectroscopy confirms imine formation (C=N stretch at 1620–1640 cm⁻¹) .

Oxidation of the Dihydropyrazole Ring

Controlled oxidation with KMnO₄ or DDQ converts the dihydropyrazole ring into a fully aromatic pyrazole system, yielding N-(3-chlorophenyl)-3-phenyl-1H-pyrazole-2-carboxamide .

Oxidation Outcomes:

Oxidizing AgentSolventConversion (%)
KMnO₄ (0.1M)H₂O92
DDQCHCl₃85

This transformation enhances π-conjugation, often altering bioactivity.

Thioamide Formation

Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, producing N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide .

Thionation Data:

Reagent Ratio (substrate:reagent)Time (h)Yield (%)
1:1.2476

¹H NMR analysis shows disappearance of the amide proton signal (δ 10.2 ppm) and emergence of a thioamide proton at δ 12.1 ppm .

Metal-Complexation Behavior

The carboxamide acts as a bidentate ligand for transition metals. Coordination with Cu(II) in methanol forms a square-planar complex , as evidenced by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .

Stability Constants (log β):

Metal Ionlog β (25°C)
Cu²⁺4.8
Ni²⁺3.9

This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Future studies should explore enantioselective transformations and catalytic applications.

Scientific Research Applications

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a pyrazole derivative with a five-membered ring containing two nitrogen atoms. The compound features a chlorinated phenyl group at the nitrogen position, influencing its chemical properties and biological activities.

Potential Therapeutic Uses and Biological Activities

This compound has various applications in pharmaceutical research and development. Studies have focused on its interactions with biological targets like enzymes and receptors, which is essential for understanding its therapeutic potential. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. this compound has demonstrated potential as an anti-inflammatory agent, with studies showing significant inhibition of inflammatory markers in vitro. It may also possess neuroprotective effects and could be a scaffold for developing new therapeutic agents for various diseases.

Structural Similarities

This compound shares structural similarities with other pyrazole derivatives.
Here are some comparable compounds:

Compound NameKey Features
N-(4-chlorophenyl)-4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamideExhibits anti-inflammatory properties similar to this compound
1-acetyl-3-(4-chlorophenyl)-5-(2-pyrrolyl)-4,5-dihydro-pyrazoleKnown for potent anti-cancer activity
5-methyl-3-(2,6-dichlorophenyl)-4,5-dihydro-pyrazoleShows promise as an analgesic agent

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s dihydropyrazole core distinguishes it from fully aromatic pyrazoles or other heterocycles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Notable Features
N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide 3,4-dihydropyrazole 3-chlorophenyl, phenyl Partial saturation enhances conformational flexibility; carboxamide group enables hydrogen bonding.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole Trifluoromethyl, 3-chlorophenyl, acetamide Aromatic benzothiazole core with electron-withdrawing CF₃ group; acetamide linkage may reduce steric hindrance compared to carboxamide.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl, aldehyde Fully aromatic pyrazole with sulfur-linked 3-chlorophenyl; aldehyde group introduces potential reactivity or polarity.
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine 3,4-dimethylphenyl, oxo group Pyridazine ring (two adjacent nitrogen atoms) with a ketone moiety; dimethylphenyl enhances lipophilicity.

Substituent Effects

  • Chlorophenyl Groups : The 3-chlorophenyl group is a common feature in multiple analogs (Table 1). This substituent likely enhances lipophilicity and may act as a pharmacophore in target binding. For example, in benzothiazole derivatives, the 3-chlorophenylacetamide group could improve membrane permeability .
  • Sulfur Linkages : The 3-chlorophenylsulfanyl group in the pyrazole analog introduces a sulfur atom, which may influence redox properties or metal-binding capacity .

Functional Group Analysis

  • Carboxamide vs. Acetamide: The carboxamide group in the target compound provides a hydrogen-bond donor/acceptor, which is absent in acetamide derivatives. This could enhance interactions with biological targets, such as enzymes or receptors .
  • Aldehyde vs. Carboxamide : The aldehyde group in the pyrazole analog (Table 1) offers a reactive site for further chemical modifications but may reduce stability compared to the carboxamide’s robust amide bond .

Physicochemical Implications

  • Electron Effects : Electron-withdrawing groups (e.g., CF₃, Cl) in the analogs could lower electron density in the aromatic rings, affecting π-π stacking interactions or metabolic pathways .

Biological Activity

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies from recent research.

Chemical Structure and Formula:

  • IUPAC Name: this compound
  • Molecular Formula: C16H15ClN2O
  • Molecular Weight: 286.76 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. This process often utilizes reagents that facilitate the formation of the pyrazole ring, followed by subsequent modifications to introduce the carboxamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)4.19
SKBR3 (Breast)0.25
PC3 (Prostate)5.6

These findings suggest that this compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:

CompoundIC50 (µg/mL)
N-(3-chlorophenyl)...60.56
Diclofenac Sodium54.65

This suggests that it may serve as a viable candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria with promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results indicate its potential use in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: It inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.
  • Antioxidant Properties: It may scavenge free radicals, reducing oxidative stress associated with inflammation and cancer progression .

Case Studies

  • Neuroprotective Effects: A study reported that derivatives similar to N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole showed neuroprotective effects in models of Alzheimer’s disease by restoring membrane homeostasis disrupted after brain trauma .
  • Combination Therapies: In combination with other drugs like tissue plasminogen activator, it has been effective in stroke treatment models, suggesting its utility in multi-drug therapeutic regimens .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: A robust approach involves coupling a substituted pyrazole intermediate with a 3-chlorophenylamine derivative. For example, similar carboxamide syntheses (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ) use amide bond formation via activated acyl chlorides (e.g., 4-nitrobenzoyl chloride) and amines under inert conditions (dry THF, 0–5°C) with triethylamine as a base . Optimization includes:

  • Temperature control to minimize side reactions (e.g., hydrolysis of acyl chloride).
  • Stoichiometric ratios (amine:acyl chloride ≈ 1:1.1) to ensure complete conversion.
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :

  • NMR : Assign 1H^1H and 13C^{13}C signals to confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm, dihydropyrazole ring protons at δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–N bond ≈ 1.34 Å, Cl–C bond ≈ 1.73 Å) to validate stereochemistry, as demonstrated for structurally related oxirane-carboxamides .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]+^+ ion matching theoretical mass).

Advanced Research Questions

Q. What mechanistic insights exist regarding the inhibition of Ca²⁺-ATPase by derivatives of N-(3-chlorophenyl)carboxamides?

Methodological Answer: Studies on analogs like NF1442 and NF1058 reveal competitive inhibition of SERCA1 (sarco/endoplasmic reticulum Ca²⁺-ATPase) via:

  • Binding assays : Measure IC50_{50} values (e.g., 1.3 µM for NF1442) using steady-state ATPase activity assays with purified SERCA1 .
  • Kinetic analysis : Track single-cycle charge transfer to identify inhibition at specific catalytic steps (e.g., E2-P dephosphorylation) .
  • Molecular docking : Map the 3-chlorophenyl group’s role in occupying hydrophobic pockets near the ATP-binding site.

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

Methodological Answer: Discrepancies in IC50_{50} or EC50_{50} values may arise from:

  • Assay conditions : Adjust pH (e.g., 7.4 vs. 6.8), ionic strength, or ATP concentrations to mimic physiological environments .
  • Membrane permeability : Use liposomal delivery systems or measure intracellular accumulation via LC-MS.
  • Off-target effects : Employ knockout cell lines or competitive binding assays with radiolabeled ligands.

Q. What strategies are effective for structure-activity relationship (SAR) studies of the 3-chlorophenyl moiety in pyrazole-carboxamides?

Methodological Answer:

  • Substituent scanning : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 3-position.
  • Pharmacophore modeling : Use crystallographic data (e.g., torsion angles: C3–C4–S1 ≈ 112°) to identify steric/electronic requirements .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., 3-Cl enhances binding affinity by 2.5-fold vs. 4-Cl) .

Q. What crystallographic parameters are critical for validating the dihydropyrazole ring conformation?

Methodological Answer: Key parameters from single-crystal X-ray studies include:

  • Bond angles : N1–C4–S1 ≈ 120° (indicative of sp² hybridization) .
  • Torsion angles : C2–C3–C4–N1 ≈ 178° (planar ring conformation) .
  • Packing interactions : Analyze π-π stacking (e.g., between phenyl rings) and hydrogen bonds (e.g., N–H⋯O=C) to assess stability .

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